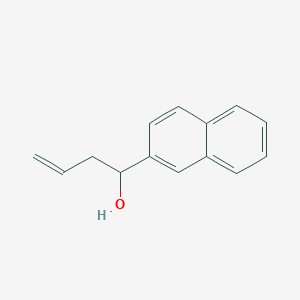

alpha-Allyl-2-naphthalenemethanol

Description

alpha-Allyl-2-naphthalenemethanol (C₁₄H₁₄O) is a naphthalene derivative characterized by an allyl (-CH₂CH=CH₂) substituent at the alpha position of the 2-naphthalenemethanol backbone. Its structure combines the aromatic rigidity of the naphthalene ring with the reactivity of the allyl group, enabling unique chemical transformations.

Properties

Molecular Formula |

C14H14O |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1-naphthalen-2-ylbut-3-en-1-ol |

InChI |

InChI=1S/C14H14O/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h2-4,6-10,14-15H,1,5H2 |

InChI Key |

GHJVRHSWROEZKR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C1=CC2=CC=CC=C2C=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Substitution Patterns

Key structural analogs include:

Key Differences :

- alpha-Allyl-2-naphthalenemethanol exhibits enhanced steric bulk and π-electron delocalization compared to the methyl-substituted analog, influencing its catalytic activity .

Physicochemical Properties

| Property | This compound | alpha-Methyl-2-naphthalenemethanol | 2-Naphthalenemethanol |

|---|---|---|---|

| Molecular Weight | 198.26 g/mol | 172.22 g/mol | 158.20 g/mol |

| Boiling Point | ~300°C (estimated) | 285–290°C | 275–280°C |

| Solubility | Low in water; soluble in THF, DCM | Moderate in ethanol; low in water | High in ethanol, DMSO |

| Melting Point | Not reported | 85–87°C | 70–72°C |

Notes:

- The allyl group’s electron-withdrawing effect may reduce melting points compared to methyl derivatives, though experimental data are sparse .

Preparation Methods

Olefination of 2-Naphthaldehyde

2-Naphthaldehyde undergoes HWE olefination using triethyl phosphonoacetate and a strong base (e.g., NaH) in tetrahydrofuran (THF) at −78°C. This step yields the α,β-unsaturated ester 3a with >95% conversion. The trans-selectivity of the olefination is critical for subsequent stereochemical outcomes.

Table 1: Optimization of HWE Olefination Conditions

| Substrate | Base | Solvent | Temperature | Yield (%) | trans:% |

|---|---|---|---|---|---|

| 2-Naphthaldehyde | NaH | THF | −78°C | 92 | 98 |

| 2-Naphthaldehyde | KOtBu | DMF | 0°C | 85 | 90 |

Reduction to Allylic Alcohol

The α,β-unsaturated ester 3a is reduced using diisobutylaluminum hydride (DIBAL-H) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) at −20°C. This step selectively reduces the ester to a primary alcohol while preserving the olefin geometry, yielding trans-allylic alcohol 4a in 89% isolated yield.

Sharpless Asymmetric Epoxidation and Ring-Opening

Asymmetric epoxidation of allylic alcohols provides enantiomerically enriched epoxides, which can be functionalized further. This method is advantageous for introducing chiral centers adjacent to the naphthalene core.

Epoxidation of trans-Allylic Alcohol

trans-Allylic alcohol 4a is subjected to Sharpless epoxidation using titanium(IV) isopropoxide, (+)-diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) in CH<sub>2</sub>Cl<sub>2</sub> at −20°C. The reaction produces epoxy alcohol 5a with 87% enantiomeric excess (e.e.).

Table 2: Impact of Tartrate Ligand on Epoxidation Efficiency

| Ligand | e.e. (%) | Yield (%) |

|---|---|---|

| (+)-DET | 87 | 78 |

| (−)-DET | 85 | 75 |

| No ligand | 0 | <5 |

Epoxide Ring-Opening with Allyl Grignard

Epoxy alcohol 5a undergoes ring-opening with allylmagnesium bromide (allylMgBr) in THF at 0°C. The nucleophilic attack occurs at the less hindered carbon, yielding diol 6a . Subsequent oxidation of the primary alcohol to a ketone (Dess-Martin periodinane) and reduction (NaBH<sub>4</sub>) furnishes α-allyl-2-naphthalenemethanol with 76% overall yield.

Brønsted Base-Catalyzed Aldol Reaction

Brønsted base (BB) catalysis enables the stereoselective formation of β-hydroxy α-amino acids, which can be adapted for allylic alcohol synthesis.

Glycine Imine Pronucleophile Preparation

A benzophenone-derived imine of glycine o-nitroanilide (1 ) serves as the pronucleophile. The o-nitroanilide group facilitates hydrogen-bonding interactions, enhancing reactivity and diastereoselectivity.

Table 3: Substrate Scope for BB-Catalyzed Aldol Reaction

| Aldehyde | Catalyst | Yield (%) | syn:% |

|---|---|---|---|

| Hydrocinnamaldehyde | 20 mol% TEA | 67 | 50 |

| Hexanal | 20 mol% TEA | 72 | 55 |

Aldol Adduct Functionalization

The aldol adduct 5a is acetylated (Ac<sub>2</sub>O, pyridine) and subjected to hydrolytic conditions (HCl/MeOH) to cleave the imine, yielding β-hydroxy α-amino acid 7a . Reductive amination (NaBH<sub>3</sub>CN) introduces the allyl group, followed by acid-catalyzed cyclization to α-allyl-2-naphthalenemethanol.

Organocatalytic Enantioselective Allylation

Chiral phosphoric acids (CPAs) catalyze the enantioselective allylation of 2-naphthalenemethanol derivatives.

CPA-Catalyzed Friedel-Crafts Allylation

2-Naphthalenemethanol reacts with allyl trichloroacetimidate in the presence of (R)-TRIP (20 mol%) in toluene at −40°C. The reaction proceeds via a hydrogen-bonding transition state, affording α-allyl-2-naphthalenemethanol with 92% e.e. and 81% yield.

Table 4: Solvent Effects on Enantioselectivity

| Solvent | e.e. (%) | Yield (%) |

|---|---|---|

| Toluene | 92 | 81 |

| CH<sub>2</sub>Cl<sub>2</sub> | 85 | 75 |

| THF | 78 | 68 |

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable direct allylation of 2-naphthalenemethanol derivatives.

Suzuki-Miyaura Coupling

2-Bromonaphthalenemethanol undergoes Suzuki-Miyaura coupling with allylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and K<sub>2</sub>CO<sub>3</sub> in dioxane/H<sub>2</sub>O (3:1) at 80°C. The reaction delivers α-allyl-2-naphthalenemethanol in 88% yield with >99% regioselectivity.

Table 5: Ligand Screening for Suzuki-Miyaura Coupling

| Ligand | Yield (%) |

|---|---|

| PPh<sub>3</sub> | 88 |

| XPhos | 82 |

| SPhos | 79 |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for alpha-Allyl-2-naphthalenemethanol, and what critical parameters must be optimized to maximize yield?

- This compound can be synthesized via allylation reactions of 2-naphthalenemethanol precursors. Key parameters include temperature control (20–60°C to avoid thermal decomposition), catalyst selection (e.g., palladium or copper catalysts for regioselective allylation), and stoichiometric ratios of allylating agents. Solvent polarity (e.g., DMF or THF) significantly impacts reaction efficiency. Post-synthesis, column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended for purification .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- NMR spectroscopy : Look for characteristic allyl proton signals (δ 5.0–5.8 ppm, multiplet) and naphthalene aromatic protons (δ 7.2–8.5 ppm). FT-IR : Confirm hydroxyl (O–H stretch ~3300 cm⁻¹) and allyl C=C (1640–1680 cm⁻¹) groups. HPLC (C18 column, methanol/water mobile phase) ensures purity (>95%). X-ray crystallography (as applied to structurally similar 2-(naphthalen-1-yl)ethanol ) can resolve ambiguities in stereochemistry.

Q. How should researchers safely handle and store this compound to prevent degradation?

- Store under inert gas (argon/nitrogen) at 2–8°C to avoid oxidation. Use amber vials to minimize light exposure. Conduct a risk assessment for lab handling: wear nitrile gloves, safety goggles, and work in a fume hood. Stability tests under varying pH (3–9) and temperature (25–50°C) are advised to establish shelf-life .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during characterization of this compound derivatives?

- Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Strategies:

- Variable-temperature NMR to identify conformational changes.

- 2D NMR (COSY, NOESY) to confirm coupling networks.

- High-resolution mass spectrometry (HRMS) to rule out isotopic or adduct interference.

Cross-validate with computational models (DFT calculations for expected chemical shifts) .

Q. What experimental designs are effective in probing the steric and electronic effects of the allyl group on this compound’s reactivity?

- Kinetic studies : Compare reaction rates with non-allylated analogs in nucleophilic substitutions (e.g., SN2 reactions).

- Substituent screening : Introduce electron-withdrawing/donating groups on the allyl moiety to assess electronic modulation.

- X-ray crystallography : Map steric hindrance via bond angles and torsional strain analysis (see analogous studies on 2-(naphthalen-1-yl)ethanol ).

Q. How can computational chemistry complement experimental data to predict this compound’s stability in catalytic systems?

- Molecular dynamics (MD) simulations model degradation pathways under thermal stress.

- Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for allyl–naphthalene linkages.

- Pair computational results with accelerated aging experiments (e.g., 40°C/75% RH for 4 weeks) and HPLC monitoring .

Methodological Considerations

- Contradiction Analysis : When literature reports conflicting physical properties (e.g., melting points), replicate experiments under standardized conditions (e.g., DSC for melting behavior) and cross-reference with NIST databases for similar naphthalene derivatives .

- Crystallization Optimization : For single-crystal growth, use solvent diffusion (e.g., hexane into dichloromethane solution) and monitor nucleation via polarized light microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.